molecular formula C22H23N3O3 B11106552 N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11106552
M. Wt: 377.4 g/mol
InChI Key: QRXXQDASOKBUFA-BUVRLJJBSA-N
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Description

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with naphthylamine in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
  • N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C22H23N3O3/c1-15(17-9-11-20(27-2)21(13-17)28-3)24-25-22(26)14-23-19-10-8-16-6-4-5-7-18(16)12-19/h4-13,23H,14H2,1-3H3,(H,25,26)/b24-15+

InChI Key

QRXXQDASOKBUFA-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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